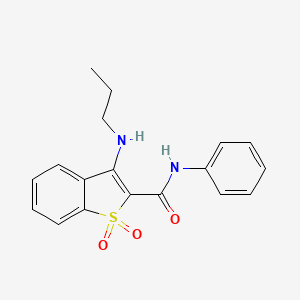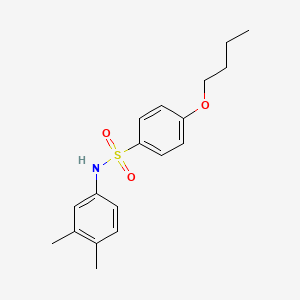![molecular formula C20H24FN3O4S B5156612 N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide, commonly known as Flibanserin, is a drug used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that works by affecting the levels of neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin.
Mécanisme D'action
Flibanserin works by affecting the levels of neurotransmitters in the brain, specifically dopamine, norepinephrine, and serotonin. It acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. By increasing the levels of dopamine and norepinephrine and decreasing the levels of serotonin, Flibanserin can improve sexual desire and arousal.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, two areas of the brain that are involved in sexual desire and arousal. Additionally, Flibanserin has been shown to decrease the levels of serotonin in the brain, which can improve sexual desire and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
Flibanserin has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the neurobiology of sexual desire and arousal. Additionally, Flibanserin is non-hormonal, which makes it a useful tool for studying the effects of neurotransmitters on sexual function.
However, there are also limitations to using Flibanserin in lab experiments. It is a drug that is specifically designed to treat N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide in women, so its effects may not be generalizable to other populations or conditions. Additionally, Flibanserin is a relatively new drug, and more research is needed to fully understand its effects on sexual function.
Orientations Futures
There are several future directions for research on Flibanserin. One area of interest is the potential use of Flibanserin in treating other conditions, such as depression, anxiety, and alcohol dependence. Additionally, more research is needed to fully understand the neurobiology of sexual desire and arousal, and Flibanserin may be a useful tool for studying these processes. Finally, there is a need for more research on the long-term effects of Flibanserin use, as well as its effects on different populations and conditions.
Méthodes De Synthèse
The synthesis of Flibanserin involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-(2-fluorophenyl)piperazine, followed by reduction of the resulting nitro compound with palladium on carbon, and finally, acylation with propanoyl chloride. The yield of Flibanserin is typically around 50%.
Applications De Recherche Scientifique
Flibanserin has been studied extensively for its use in treating N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide in women. Clinical trials have shown that Flibanserin can increase the number of satisfying sexual events and improve sexual desire in women with this compound. Additionally, Flibanserin has been studied for its potential use in treating other conditions, such as depression, anxiety, and alcohol dependence.
Propriétés
IUPAC Name |
N-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-3-20(25)22-17-14-15(8-9-19(17)28-2)29(26,27)24-12-10-23(11-13-24)18-7-5-4-6-16(18)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCWICGHRGBSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)



![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![N-(2-methoxy-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5156602.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5156625.png)